N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine
Overview
Description
N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine is an organic compound characterized by the presence of a naphthalene ring attached to an ethyl group, which is further connected to a hydroxylamine group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes
Mode of Action
The mode of action of N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine is currently unknown due to the lack of specific studies on this compound . Based on its structural similarity to other naphthalene derivatives, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Naphthalene derivatives have been implicated in a variety of biological processes, including signal transduction, enzyme inhibition, and receptor modulation
Pharmacokinetics
Naphthalene derivatives are generally lipophilic, suggesting that they may be well-absorbed and widely distributed in the body . The metabolism and excretion of this compound would likely involve enzymatic transformations and renal clearance, respectively .
Result of Action
Naphthalene derivatives have been associated with a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules . For instance, the compound’s lipophilic nature suggests that it may be more effective in hydrophobic environments . Additionally, its stability could be affected by factors such as light, heat, and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine typically involves the reaction of 1-naphthyl ethylamine with hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of this compound.
Reduction: 1-Naphthyl ethylamine.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Naphthyl ethylamine: Similar structure but lacks the hydroxylamine group.
N-(1-Naphthalen-1-yl)ethyl-4-nitrobenzenesulfonamide: Contains a nitrobenzenesulfonamide group instead of a hydroxylamine group.
Uniqueness
N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(1-naphthalen-1-ylethyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(13-14)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZCDKSYYYRIOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562509 | |
Record name | N-Hydroxy-1-(naphthalen-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127104-25-0 | |
Record name | N-Hydroxy-1-(naphthalen-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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